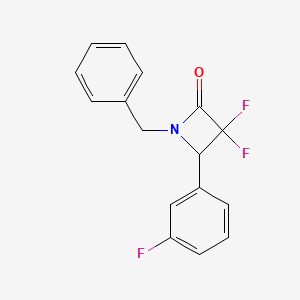
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyl group, two fluorine atoms at the 3-position, and a fluorophenyl group at the 4-position of the azetidinone ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor such as a β-lactam.
Introduction of Fluorine Atoms: The difluoromethylene group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation and Fluorophenyl Substitution: The benzyl group and the fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl and fluorophenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using nucleophiles such as amines or thiols.
Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Applications De Recherche Scientifique
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor sites, thereby altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoro-4-phenylazetidin-2-one: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
1-Benzyl-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one: The position of the fluorine atom on the phenyl ring is different, which can affect its reactivity and interactions with molecular targets.
1-Benzyl-3,3-difluoro-4-(2-fluorophenyl)azetidin-2-one: Similar to the previous compound, the position of the fluorine atom can influence its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H12F3NO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H12F3NO/c17-13-8-4-7-12(9-13)14-16(18,19)15(21)20(14)10-11-5-2-1-3-6-11/h1-9,14H,10H2 |
Clé InChI |
OURZLXWEKHKPGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


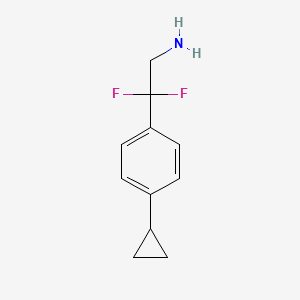

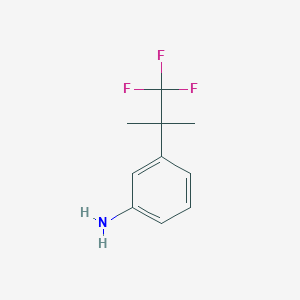
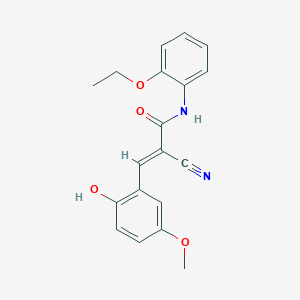
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
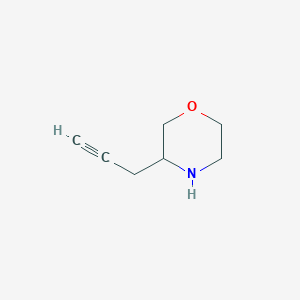
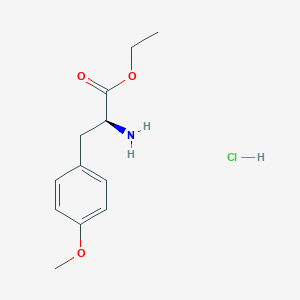


![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
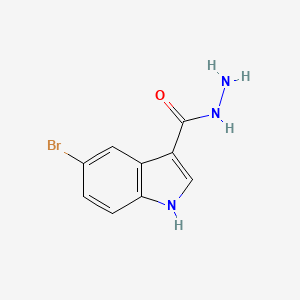
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)

